1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione
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Overview
Description
1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione is a complex organic compound that features an anthracene core substituted with amino groups and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Amino Groups: The amino groups can be introduced via nitration followed by reduction.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction involving 2-(2-oxopyrrolidin-1-yl)ethanol and a suitable leaving group on the anthracene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione can undergo various types of chemical reactions:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its anthracene core.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione depends on its application:
Anticancer Properties: It may intercalate into DNA, disrupting replication and transcription processes.
Fluorescent Probe: The anthracene core can absorb light and re-emit it at a different wavelength, making it useful for imaging applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the pyrrolidinone moiety.
2-(2-Oxopyrrolidin-1-yl)ethanol: Contains the pyrrolidinone moiety but lacks the anthracene core.
Uniqueness
1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione is unique due to the combination of the anthracene core, amino groups, and pyrrolidinone moiety, which confer distinct chemical and physical properties.
Properties
CAS No. |
65161-38-8 |
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Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1,4-diamino-2-[2-(2-oxopyrrolidin-1-yl)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C20H19N3O4/c21-13-10-14(27-9-8-23-7-3-6-15(23)24)18(22)17-16(13)19(25)11-4-1-2-5-12(11)20(17)26/h1-2,4-5,10H,3,6-9,21-22H2 |
InChI Key |
CEWYVWXIMTZLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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